

An In-Depth Technical Guide to (Tributylstannyl)acetonitrile: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: (Tributylstannyl)acetonitrile

CAS No.: 17729-59-8

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Organotin Reagents in Modern Synthesis

Organotin compounds, particularly those bearing the versatile tributyltin moiety, have long been mainstays in the synthetic organic chemist's toolbox. Their utility stems from a unique combination of stability, reactivity, and functional group tolerance, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations.^[1] Among the diverse class of organostannanes, **(Tributylstannyl)acetonitrile**, also known as cyanomethyltributyltin, emerges as a valuable C1 building block, providing a nucleophilic cyanomethyl group for various synthetic transformations. This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of **(Tributylstannyl)acetonitrile**, with a focus on its practical applications in research and development.

While the utility of organotin reagents is well-established, concerns regarding the removal of tin byproducts from final products have been a persistent challenge.[1] Nevertheless, the mild reaction conditions and broad functional group compatibility offered by these reagents often outweigh this drawback, especially in complex molecule synthesis where efficiency and selectivity are paramount.[1]

Physicochemical and Spectroscopic Properties

(Tributylstannyl)acetonitrile is a colorless to pale yellow liquid. A comprehensive summary of its physical and spectroscopic properties is provided below.

Property	Value
Molecular Formula	C ₁₄ H ₂₉ NSn
Molecular Weight	330.10 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	Not definitively reported, but likely high due to the tributyltin group. Distillation is typically performed under high vacuum.
Density	Not definitively reported, but expected to be greater than 1 g/mL, similar to other tributyltin compounds.
Solubility	Soluble in common organic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane, and hexanes. Insoluble in water.

Spectroscopic Characterization:

The structural elucidation of **(Tributylstannyl)acetonitrile** relies on a combination of spectroscopic techniques. The expected characteristic signals are detailed below, based on data from analogous tributyltin compounds.[2]

- ¹H NMR (CDCl₃):

- δ 1.90-2.10 (t, 2H, $J_{\text{Sn-H}} \approx 60\text{-}70$ Hz, Sn-CH₂-CN)
- δ 1.45-1.65 (m, 6H, Sn-CH₂-CH₂-CH₂-CH₃)
- δ 1.25-1.40 (m, 6H, Sn-CH₂-CH₂-CH₂-CH₃)
- δ 0.85-1.00 (m, 15H, Sn-CH₂-CH₂-CH₂-CH₃ and Sn-CH₂-CH₂-CH₂-CH₃)
- ¹³C NMR (CDCl₃):
 - δ 118-120 (CN)
 - δ 28-30 (Sn-CH₂-CH₂-CH₂-CH₃)
 - δ 26-28 (Sn-CH₂-CH₂-CH₂-CH₃)
 - δ 13-15 (Sn-CH₂-CH₂-CH₂-CH₃)
 - δ 8-12 ($J_{\text{Sn-C}} \approx 300\text{-}350$ Hz, Sn-CH₂)
 - δ -5 to 0 ($J_{\text{Sn-C}} \approx 10\text{-}20$ Hz, Sn-CH₂-CN)
- IR (neat):
 - ν_{CN} : 2240-2260 cm⁻¹ (characteristic nitrile stretch)
 - $\nu_{\text{C-H}}$: 2850-2960 cm⁻¹ (alkyl C-H stretches)
- Mass Spectrometry (EI):
 - The mass spectrum is expected to show a characteristic isotopic pattern for tin. Fragmentation would likely involve the loss of butyl groups and the cyanomethyl radical.

Synthesis of (Tributylstannyl)acetonitrile: A Practical Approach

The synthesis of (Tributylstannyl)acetonitrile can be achieved through the reaction of a tributyltin nucleophile with a cyanomethyl electrophile, or vice versa. A common and effective

method involves the generation of tributylstannyl lithium followed by its reaction with chloroacetonitrile.

Experimental Protocol: Synthesis via Tributylstannyl lithium

This protocol is adapted from established procedures for the synthesis of related α -functionalized organostannanes.[3]

Materials:

- Tributyltin hydride (Bu_3SnH)
- n-Butyllithium (n-BuLi) in hexanes
- Diisopropylamine
- Chloroacetonitrile
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Generation of Lithium Diisopropylamide (LDA): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add anhydrous THF and cool to $-78\text{ }^\circ\text{C}$ in a dry ice/acetone bath. Add diisopropylamine via syringe, followed by the slow, dropwise addition of n-butyllithium. Stir the solution at $-78\text{ }^\circ\text{C}$ for 30 minutes.
- Formation of Tributylstannyl lithium: Slowly add tributyltin hydride to the LDA solution at $-78\text{ }^\circ\text{C}$. The reaction mixture will typically turn from colorless to a yellow or orange color, indicating the formation of the stannyl anion. Stir for an additional 30 minutes at $-78\text{ }^\circ\text{C}$.

- **Reaction with Chloroacetonitrile:** Add a solution of chloroacetonitrile in anhydrous THF dropwise to the tributylstannyl lithium solution at $-78\text{ }^{\circ}\text{C}$. The reaction is typically rapid.
- **Workup:** After the addition is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality in Experimental Choices:

- **Anhydrous Conditions:** Organolithium and organotin reagents are highly reactive towards water and protic solvents. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagents and ensure high yields.
- **Low Temperature:** The formation of LDA and tributylstannyl lithium, as well as the subsequent reaction with chloroacetonitrile, are performed at low temperatures ($-78\text{ }^{\circ}\text{C}$) to minimize side reactions, such as the decomposition of the organolithium species and potential polymerization of chloroacetonitrile.
- **Inert Atmosphere:** The use of a nitrogen or argon atmosphere is crucial to prevent the oxidation of the air-sensitive organometallic intermediates.

Caption: Reactivity of **(Tributylstannyl)acetonitrile**.

Role in Drug Development and Future Prospects

The cyanomethyl group is a prevalent motif in many biologically active molecules and pharmaceuticals. The ability of **(tributylstannyl)acetonitrile** to introduce this functional group under relatively mild conditions makes it a potentially valuable tool in drug discovery and development. For instance, the resulting β -hydroxynitriles can be further elaborated into various heterocyclic scaffolds or serve as precursors for amino alcohols and other pharmacologically relevant structures.

While the toxicity of organotin compounds necessitates careful handling and purification procedures, the synthetic advantages they offer, particularly in the construction of complex molecular architectures, ensure their continued relevance in the field. Future research may focus on the development of more efficient methods for the removal of tin residues or the design of catalytic systems that utilize substoichiometric amounts of tin reagents.

Safety and Handling

Organotin compounds, including **(Tributylstannyl)acetonitrile**, are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. [1] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. Tributyltin compounds can be absorbed through the skin and are harmful if swallowed or inhaled. [4] Care should be taken to avoid contact and inhalation. Waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

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